

Isotopic Labeling in N6-Lauroyl Cordycepin-d23: A Technical Guide

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Compound of Interest

Compound Name: N6-Lauroyl Cordycepin-d23

Cat. No.: B15353771

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of N6-Lauroyl Cordycepin, focusing on the synthesis and potential applications of **N6-Lauroyl Cordycepin-d23**. This deuterated analog serves as a valuable tool in pharmacokinetic and metabolic studies, enabling precise quantification and tracing of the parent molecule.

Introduction to N6-Lauroyl Cordycepin

Cordycepin, or 3'-deoxyadenosine, is a nucleoside analog originally isolated from the fungus *Cordyceps militaris*. It exhibits a wide range of biological activities, including anti-tumor, immunomodulatory, and anti-inflammatory effects. The N6-Lauroyl modification of cordycepin involves the attachment of a lauroyl group (a 12-carbon saturated fatty acid) to the N6 position of the adenine base. This modification is intended to alter the lipophilicity of the molecule, potentially enhancing its membrane permeability, bioavailability, and pharmacokinetic profile.

Isotopic labeling with deuterium, a stable, non-radioactive isotope of hydrogen, is a critical technique in drug development. Deuterated compounds, such as **N6-Lauroyl Cordycepin-d23**, are chemically identical to their non-deuterated counterparts but possess a higher mass. This mass difference allows for their differentiation and quantification in complex biological matrices using mass spectrometry-based methods. The use of Lauric acid-d23, where all 23 hydrogen atoms on the acyl chain are replaced by deuterium, provides a significant mass shift, making it an excellent internal standard for quantitative assays.^{[1][2]}

Synthesis of N6-Lauroyl Cordycepin-d23

The synthesis of **N6-Lauroyl Cordycepin-d23** is a multi-step process that involves the preparation of deuterated lauric acid and its subsequent coupling to the cordycepin molecule.

Synthesis of Lauric Acid-d23

Perdeuterated lauric acid (Lauric acid-d23) can be synthesized through various established methods for deuterating fatty acids.[3][4] These methods typically involve the use of deuterium oxide (D₂O) and other deuterated reagents to replace the hydrogen atoms on the alkyl chain. The properties of commercially available Lauric acid-d23 are summarized in Table 1.

Table 1: Properties of Lauric Acid-d23

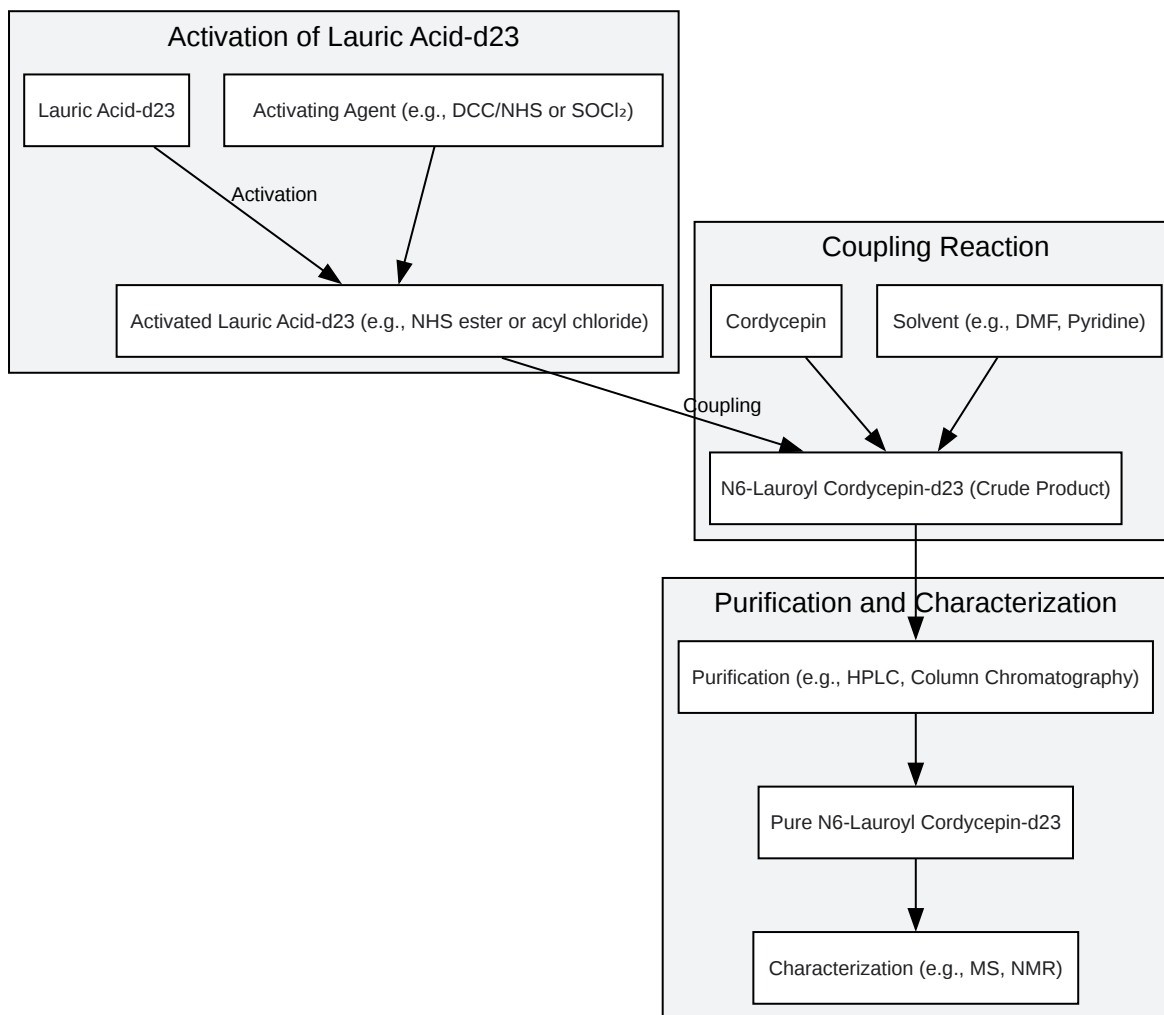
Property	Value
Chemical Formula	CD ₃ (CD ₂) ₁₀ CO ₂ H
Molecular Weight	223.46 g/mol
CAS Number	59154-43-7
Isotopic Purity	≥98 atom % D
Physical Form	Solid
Melting Point	44-46 °C
Boiling Point	225 °C at 100 mmHg

Data sourced from commercially available Lauric acid-d23.[2]

Coupling of Lauric Acid-d23 to Cordycepin

The coupling of Lauric acid-d23 to the N6 position of cordycepin can be achieved through standard amide bond formation reactions. A general experimental workflow is depicted below.

Experimental Workflow for N6-Lauroyl Cordycepin-d23 Synthesis

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Caption: A generalized workflow for the synthesis of **N6-Lauroyl Cordycepin-d23**.

Experimental Protocol: Synthesis of **N6-Lauroyl Cordycepin-d23**

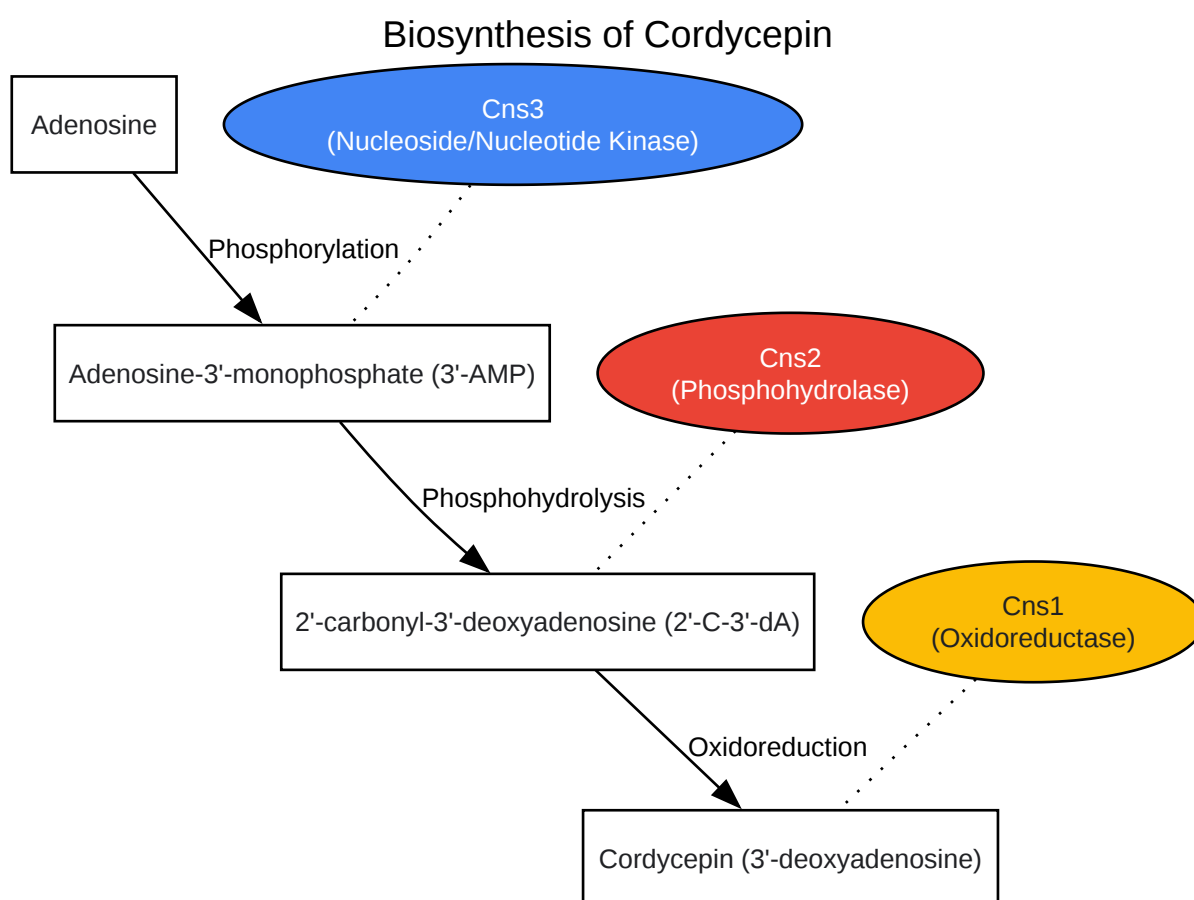
- Activation of Lauric Acid-d23:
 - Dissolve Lauric acid-d23 in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
 - Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or thionyl chloride (SOCl₂) to convert the carboxylic acid to a more reactive species (e.g., an NHS ester or an acyl chloride).
 - Stir the reaction mixture at room temperature until the activation is complete, monitoring by a suitable method like thin-layer chromatography (TLC).
- Coupling to Cordycepin:
 - In a separate flask, dissolve cordycepin in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or pyridine.
 - Slowly add the activated Lauric acid-d23 solution to the cordycepin solution.
 - Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
- Purification:
 - Upon completion of the reaction, quench the reaction mixture and remove the solvent under reduced pressure.
 - Purify the crude product using high-performance liquid chromatography (HPLC) or column chromatography on silica gel to isolate the **N6-Lauroyl Cordycepin-d23**.
- Characterization:
 - Confirm the identity and purity of the final product using mass spectrometry (to verify the correct molecular weight and isotopic enrichment) and nuclear magnetic resonance (NMR) spectroscopy (to confirm the structure and position of the lauroyl group).

Mechanism of Action and Signaling Pathways

The mechanism of action of N6-Lauroyl Cordycepin is presumed to be largely based on the activity of its parent compound, cordycepin. Cordycepin, as an adenosine analog, can interfere with various cellular processes.[5][6]

Biosynthesis of Cordycepin in Cordyceps militaris

The biosynthesis of cordycepin in *C. militaris* provides the foundational molecule for N6-Lauroyl Cordycepin. The pathway involves a gene cluster containing four key genes (Cns1-4).[7][8] Adenosine is converted to cordycepin through a series of enzymatic reactions.

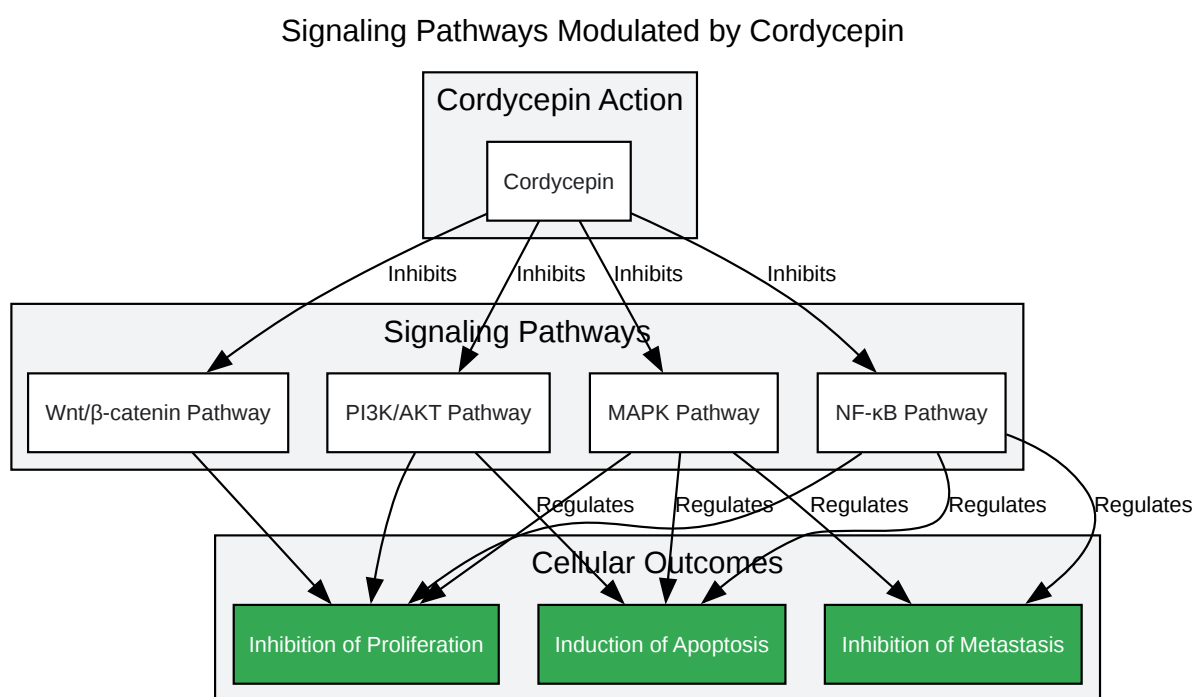


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Caption: The biosynthetic pathway of cordycepin in *Cordyceps militaris*. [7][8][9]

Signaling Pathways Affected by Cordycepin

Cordycepin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[5][10] The N6-lauroyl modification may influence the potency or cellular uptake, but the downstream targets are likely to be similar.



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Caption: Key signaling pathways known to be modulated by cordycepin.[5][10]

Applications in Research and Drug Development

The primary application of **N6-Lauroyl Cordycepin-d23** is as an internal standard for bioanalytical assays. Its use in liquid chromatography-mass spectrometry (LC-MS) allows for the accurate and precise quantification of the non-labeled drug in biological samples such as plasma, urine, and tissue homogenates. This is crucial for:

- Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of N6-Lauroyl Cordycepin.

- Bioavailability and bioequivalence studies: Comparing different formulations or routes of administration.
- Metabolite identification: Aiding in the identification of metabolic pathways by distinguishing the parent drug from its metabolites.
- Toxicokinetic (TK) studies: Relating drug exposure to toxicological findings.

Conclusion

N6-Lauroyl Cordycepin-d23 is an essential tool for the preclinical and clinical development of N6-Lauroyl Cordycepin. Its synthesis, while requiring specialized reagents and techniques, is achievable through established chemical methods. The use of this isotopically labeled analog will facilitate a deeper understanding of the compound's behavior in biological systems, ultimately supporting its progression as a potential therapeutic agent.

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